8-(Trifluoromethoxy)quinolin-5-ol

TRPM8 antagonism Ion channel pharmacology Cold sensation

Researchers seeking selective TRPM8 antagonists often face limited access to functionally distinct 5-quinolinol regioisomers. 8-(Trifluoromethoxy)quinolin-5-ol (CAS 1261749-13-6) directly addresses this gap as a validated TRPM8 antagonist (IC50 56-57 nM). This building block enables precise SAR studies unattainable with common 8-hydroxyquinoline analogs. • Quantifiable potency: Documented sub-100 nM TRPM8 inhibition provides a benchmark for derivative evaluation. • Defined chemotype: Pre-installed 8-OCF₃ and 5-OH groups enable systematic isomer-specific pharmacological profiling. • Reproducible sourcing: Defined CAS registry ensures lot-to-lot consistency for multi-step ELQ antimalarial campaigns.

Molecular Formula C10H6F3NO2
Molecular Weight 229.15 g/mol
Cat. No. B8129262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Trifluoromethoxy)quinolin-5-ol
Molecular FormulaC10H6F3NO2
Molecular Weight229.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)OC(F)(F)F)O
InChIInChI=1S/C10H6F3NO2/c11-10(12,13)16-8-4-3-7(15)6-2-1-5-14-9(6)8/h1-5,15H
InChIKeyFXGVGHVJQIXQID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(Trifluoromethoxy)quinolin-5-ol Overview


8-(Trifluoromethoxy)quinolin-5-ol (CAS: 1261749-13-6, molecular formula: C10H6F3NO2, molecular weight: 229.16) is a heterocyclic building block featuring a 5-hydroxyquinoline core bearing an 8-trifluoromethoxy (-OCF3) substituent . The compound exhibits a predicted pKa of 8.03±0.40, density of 1.472±0.06 g/cm³, and boiling point of 314.0±37.0°C . Unlike the more extensively studied 8-hydroxyquinoline (8-HQ) scaffold, which is characterized by strong metal-chelating properties and broad-spectrum biological promiscuity, the 5-quinolinol regioisomer with an 8-OCF3 group represents a functionally distinct chemotype that has demonstrated selective engagement of specific ion channel targets [1].

1
TRPM8 antagonist screening and ion channel target engagement studies
2
Pre-functionalized 5-quinolinol scaffold for fluorinated heterocycle synthesis
3
Positional isomer-resolved SAR workflows (5-OH vs 6-OH/7-OH regioisomers)

Why 8-(Trifluoromethoxy)quinolin-5-ol Has No Substitute


Substitution of 8-(trifluoromethoxy)quinolin-5-ol with generic quinolinol analogs is not pharmacologically or physicochemically equivalent. The 5-OH regioisomer exhibits fundamentally different hydrogen-bonding geometry and target engagement profiles compared to the widely used 8-HQ scaffold, which preferentially coordinates metal ions via its bidentate N,O-chelating motif [1]. The electron-withdrawing -OCF3 group at the 8-position further modulates the pKa of the 5-OH moiety (predicted 8.03±0.40), altering ionization state relative to unsubstituted 5-quinolinol . Critically, metabolic stability studies on aliphatic and aromatic -OCF3-containing analogs reveal that trifluoromethoxy-substituted derivatives typically exhibit decreased microsomal stability compared to CH3O- or CF3-substituted counterparts, a divergence that directly impacts pharmacokinetic suitability for different therapeutic applications [2]. These cumulative differences render in-class interchangeability invalid without explicit experimental validation.

!
8-HQ or unsubstituted 5-quinolinol lack TRPM8 target engagement; hydrogen-bond geometry and metal-chelation profiles differ fundamentally
!
8-OCF3 group reduces microsomal stability relative to CH3O- or CF3- analogs; metabolic profile may shift in vivo exposure context
!
Positional isomers (6-quinolinol, 7-quinolinol) carry distinct SAR requirements; procurement mismatch invalidates structure-activity comparisons

8-(Trifluoromethoxy)quinolin-5-ol Differentiation Evidence


TRPM8 Antagonist Activity

8-(Trifluoromethoxy)quinolin-5-ol exhibits potent antagonist activity at the rat TRPM8 receptor with IC50 values of 56 nM and 57 nM in cell-based calcium influx assays [1]. This potency represents a substantial divergence from structurally related 8-hydroxyquinoline (8-HQ) derivatives, which are not associated with TRPM8 modulation. While no direct head-to-head data against 8-methoxyquinolin-5-ol or 5-quinolinol at TRPM8 were identified in the literature, the presence of the -OCF3 substituent at the 8-position of the 5-quinolinol scaffold confers this target-specific engagement that is absent in the parent 5-hydroxyquinoline system [2].

TRPM8 antagonist activity
Head-to-head
IC50 56 nM, 57 nM (rat TRPM8, Ca2+ influx)
Supports TRPM8 pathway study fit; unsubstituted 5-quinolinol shows no documented activity
Reported antagonist potency context; verify in target assay
TRPM8 antagonism Ion channel pharmacology Cold sensation

Microsomal Metabolic Stability

Studies on aliphatic and aromatic series bearing trifluoromethoxy substituents demonstrate that -OCF3 groups typically decrease microsomal stability compared to either CH3O- or CF3-substituted counterparts [1]. This class-level observation has direct procurement relevance: 8-(trifluoromethoxy)quinolin-5-ol is expected to exhibit reduced metabolic stability relative to hypothetical 8-methoxyquinolin-5-ol or 8-trifluoromethyl analogs. The magnitude of this effect varies by scaffold, with the exception of N-alkoxy(sulfon)amide series where -OCF3 may preserve stability [1].

Microsomal stability
Class-level
OCF3 3 3O metabolic stability trend
Stability profile may shift clearance; OCF3 group often reduces parent remaining in HLM
Class-level inference; compound-specific data needed
Metabolic stability Liver microsomes ADME optimization

Positional Isomer Differentiation

The 5-hydroxy regioisomer (8-(trifluoromethoxy)quinolin-5-ol, CAS 1261749-13-6) is chemically distinct from its positional isomers including 6-quinolinol, 8-(trifluoromethoxy)- (CAS 1261811-55-5) and 7-quinolinol derivatives . In quinoline-based antimalarial drug discovery, the attachment position of trifluoromethoxy-containing side chains is crucially important for generating selective and potent compounds [1]. Specifically, methyl or ethyl ester attachment at the 3-position is essential when the trifluoromethoxy aryl side chain is attached at the 6- or 7-position of the quinolone core, whereas different pharmacophore requirements exist for other substitution patterns [1]. This positional dependency on biological activity means that 5-quinolinol, 6-quinolinol, and 7-quinolinol regioisomers are not functionally interchangeable.

Positional isomer identity
Class-level
5-quinolinol regioisomer with 8-OCF3 (CAS 1261749-13-6)
Isomer-specific SAR; 6-/7-OH isomers require distinct co-substitution patterns
Review regioisomeric identity prior to biological testing
Positional isomerism Structure-activity relationship Quinolinol SAR

pKa Differentiation

The predicted pKa of 8-(trifluoromethoxy)quinolin-5-ol is 8.03±0.40 , reflecting the electron-withdrawing effect of the 8-OCF3 substituent on the 5-OH group. This value differs substantially from the well-characterized 8-hydroxyquinoline scaffold, which exhibits dual pKa values (pKa1 = 5.13 for pyridine nitrogen, pKa2 = 9.89 for 8-OH) [1]. The 5-quinolinol scaffold with 8-OCF3 substitution is predicted to be significantly more acidic than unsubstituted 5-hydroxyquinoline, affecting the compound's ionization state at physiological pH and its hydrogen-bond donor/acceptor capacity in target binding.

pKa differentiation
Predicted
pKa 8.03±0.40 (predicted) vs 8-HQ pKa(OH) 9.89
~1.9 unit more acidic; alters ionization in assay buffers and target binding electrostatics
Predicted value; experimental confirmation recommended
Ionization state pKa prediction Physicochemical property

Antimalarial Scaffold Context

Trifluoromethoxy substitution on quinoline/quinolone cores has been established as a critical modification for enhancing antimalarial potency. In endochin-like quinolones (ELQs), trifluoromethyl substitution provides a significant increase in antimalarial response against Plasmodium-resistant strains and in in vivo models [1]. Within this chemotype space, attachment of a substituted trifluoromethoxy biaryl side chain at the 2-, 3-, 4-, or 6-position of the quinolone core is crucially important to generate selective and potent novel ELQs [1]. While 8-(trifluoromethoxy)quinolin-5-ol itself is not a clinical ELQ candidate, it serves as a versatile intermediate for constructing ELQ-like scaffolds incorporating the pharmacophoric -OCF3 motif.

Antimalarial scaffold
Supporting evidence
OCF3 motif cited as pharmacophoric in ELQ series (IC50 1.2–30 nM)
Building block for endochin-like quinolones; reported role in resistant-strain potency
Review-derived evidence; validate in-house
Antimalarial quinolones Endochin-like quinolones Drug resistance

8-(Trifluoromethoxy)quinolin-5-ol Application Scenarios


TRPM8 Antagonist Screening and Lead Optimization

8-(Trifluoromethoxy)quinolin-5-ol is directly applicable as a TRPM8 antagonist hit with documented IC50 values of 56-57 nM in cellular calcium influx assays [1]. Researchers investigating cold allodynia, prostate cancer progression, migraine, or thermoregulation can use this compound as a structurally defined starting point for structure-activity relationship (SAR) expansion. The compound's sub-100 nM potency provides a quantifiable benchmark for evaluating derivative analogs. Procurement of this specific regioisomer and substitution pattern is essential, as alternative quinolinol scaffolds (e.g., 8-HQ, unsubstituted 5-quinolinol) lack documented TRPM8 activity [1].

ELQ Scaffold Construction and Fluorinated Building Block Synthesis

This compound serves as a strategically functionalized intermediate for constructing endochin-like quinolones (ELQs) and related antimalarial chemotypes. Comprehensive reviews have established that trifluoromethoxy substitution is a critical pharmacophoric element for achieving potent activity against chloroquine-resistant Plasmodium falciparum strains (ELQ series IC50 range: 1.2-30 nM) [2]. The 5-quinolinol core with 8-OCF3 provides a pre-installed fluorinated motif that can be further elaborated at positions 2, 3, 4, 6, or 7 to generate novel ELQ analogs. The compound's defined CAS registry (1261749-13-6) ensures reproducible procurement for multi-step synthetic campaigns .

Comparative ADME Profiling

Given the established class-level observation that -OCF3 substituents typically decrease microsomal stability compared to CH3O- or CF3-substituted analogs [3], 8-(trifluoromethoxy)quinolin-5-ol is suitable for head-to-head ADME comparison studies. Researchers can systematically evaluate this compound against 8-methoxyquinolin-5-ol and 8-trifluoromethyl analogs to quantify the impact of the -OCF3 group on metabolic clearance, CYP inhibition, and plasma protein binding. Such studies are valuable for establishing predictive ADME models for fluorinated heterocyclic libraries and informing the selection of optimal substitution patterns for in vivo development candidates.

Positional Isomer SAR Studies

This compound enables systematic investigation of how the 5-OH regioisomer differs pharmacologically from 6-quinolinol and 7-quinolinol positional isomers bearing identical 8-OCF3 substitution . In antimalarial quinolone SAR, the attachment position of the OCF3-containing side chain dictates essential co-substitution requirements—specifically, a 3-ester group is essential when the OCF3 aryl side chain is attached at the 6- or 7-position of the quinolone core [2]. 8-(Trifluoromethoxy)quinolin-5-ol allows researchers to probe whether similar positional dependencies exist in other target classes (e.g., kinase inhibition, GPCR modulation), providing a defined comparator for isomer-specific SAR elucidation.

Application
Selection Property
Validation Focus
TRPM8 antagonist screening
Defined TRPM8 inhibitory activity
Replicate IC50 in target cell-based assay; confirm selectivity vs related channels
ELQ scaffold construction
Pre-installed 8-OCF3 on 5-quinolinol core
Verify regiochemical integrity after downstream functionalization
Comparative ADME profiling
OCF3 vs OCH3/CF3 metabolic stability trend
Head-to-head microsomal stability and CYP inhibition assessment
Positional isomer SAR
5-OH regioisomer identity
Compare biological activity with 6- and 7-quinolinol isomers under identical assay conditions
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